Dimethindene
Overview
Description
Dimetindene, also known by its brand name Fenistil, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent. Dimetindene is unique among first-generation H1 antagonists as it minimally crosses the blood-brain barrier, reducing the sedative effects typically associated with this class of drugs .
Mechanism of Action
Target of Action
Dimetindene primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By targeting these receptors, Dimetindene can alleviate these symptoms.
Mode of Action
Dimetindene is a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction with its targets leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Dimetindene is the histamine pathway. By binding to the histamine H1 receptor, Dimetindene prevents histamine from exerting its effects, thereby interrupting the histamine pathway . The downstream effects include a reduction in inflammation, itching, and bronchoconstriction, which are common symptoms of allergic reactions.
Pharmacokinetics
The pharmacokinetics of Dimetindene were studied after its intravenous and oral administration to healthy volunteers . Serum concentrations were measured for 48 hours using an enzyme-linked immunosorbent assay . .
Result of Action
The molecular and cellular effects of Dimetindene’s action primarily involve the blocking of histamine H1 receptors . This results in a decrease in the symptoms associated with histamine release, such as inflammation, itching, and bronchoconstriction .
Biochemical Analysis
Biochemical Properties
Dimetindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine . The (S)- (+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The ®- (-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding .
Cellular Effects
Dimetindene exerts its effects on various types of cells by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine . This can lead to temporary relief of symptoms brought on by histamine, such as allergies and pruritus .
Molecular Mechanism
The molecular mechanism of Dimetindene involves its selective antagonism of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Dosage Effects in Animal Models
In animal models, the ED50 for protection against a standard lethal dose of histamine 3 h after S-(-)-dimethindene maleate application was 0.056 mg/kg b.w. p.o, and against fatal anaphylactic shock 0.273 mg/kg b.w. p.o. Values of 14.32 mg/kg b.w. p.o, and >31.6 mg/kg b.w. p.o, were determined for the R-(+)-enantiomer .
Subcellular Localization
It is known that Dimetindene is an atypical first-generation H1 antagonist as it only minimally passes across the blood–brain barrier .
Preparation Methods
Dimetindene is synthesized through a multi-step process involving the reaction of N,N-dimethyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine with maleic acid to form dimetindene maleate . The industrial production of dimetindene involves the use of eco-friendly solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether, which improve the overall yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Dimetindene undergoes various chemical reactions, including:
Oxidation: Dimetindene can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common for dimetindene due to its stable structure.
Substitution: Dimetindene can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include polyphosphoric acid and benzyl chloride.
Scientific Research Applications
Dimetindene has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antihistamines and their interactions with histamine receptors.
Biology: Dimetindene is used to study the effects of histamine on various biological systems, including the immune system.
Medicine: It is used in the treatment of allergic reactions, such as urticaria, hay fever, and pruritus.
Comparison with Similar Compounds
Dimetindene is often compared to other first-generation H1 antagonists, such as diphenhydramine and chlorpheniramine. Unlike these compounds, dimetindene minimally crosses the blood-brain barrier, resulting in fewer sedative effects . Similar compounds include:
Diphenhydramine: A first-generation H1 antagonist with significant sedative effects.
Chlorpheniramine: Another first-generation H1 antagonist with moderate sedative effects.
Clemastine: A first-generation H1 antagonist used in the treatment of allergic reactions.
Dimetindene’s unique ability to provide effective antihistamine action with minimal sedation makes it a valuable compound in the treatment of allergic conditions.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMQESMQSYOVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3614-69-5 (maleate) | |
Record name | Dimetindene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022942 | |
Record name | Dimethindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethindene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Dimetindene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
5636-83-9 | |
Record name | (±)-Dimethindene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimetindene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimetindene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimetindene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethindene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dimetindene?
A1: Dimetindene acts primarily as a histamine H1-receptor antagonist. [, , , , , , , ] This means it binds to these receptors and blocks histamine from binding, thus preventing the cascade of events that lead to allergic symptoms.
Q2: How does Dimetindene's antagonism of histamine H1-receptors translate to its therapeutic effects?
A2: By blocking histamine H1-receptors, Dimetindene effectively reduces symptoms like: - Nasal congestion, rhinorrhea (runny nose), sneezing, and itching associated with allergic rhinitis [, , , , , ]- Itching and inflammation associated with urticaria (hives) and various dermatoses. [, , , , ]- Itching associated with atopic dermatitis. [, , ]
Q3: Beyond H1-receptor antagonism, are there other mechanisms by which Dimetindene exerts its effects?
A3: Yes, research suggests Dimetindene might also possess local anesthetic properties. [] A study using laser algesimetry showed that Dimetindene significantly reduced pain perception in human volunteers, an effect attributed to its potential influence on peripheral nerve fibers.
Q4: Does Dimetindene affect endogenous cortisol production?
A4: A study investigated whether Dimetindene, when co-administered with betamethasone, interfered with betamethasone's known suppressive effect on cortisol. Results showed that Dimetindene did not influence betamethasone’s cortisol-suppressing activity. []
Q5: What is the molecular formula and weight of Dimetindene?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of Dimetindene, they consistently refer to "Dimetindene maleate." It's essential to differentiate between the free base (Dimetindene) and its salt form (Dimetindene maleate) as they have different properties. Resources like PubChem or DrugBank can provide the specific molecular formula and weight for both forms.
Q6: What is the pharmacokinetic profile of Dimetindene?
A7: A study in healthy volunteers revealed that Dimetindene, after intravenous or oral administration, is well absorbed and exhibits a relatively short half-life. [] Specific pharmacokinetic parameters like AUC, clearance, and volume of distribution were calculated.
Q7: How is Dimetindene metabolized?
A8: Research has shown that Dimetindene undergoes hepatic metabolism, primarily via hydroxylation on its indene moiety. [] This biotransformation was observed both in vitro, using liver microsomes, and in vivo, in humans. The primary metabolite was identified and differentiated from a chemically synthesized isomer, highlighting the importance of metabolic studies in drug development.
Q8: Are there enantioselective differences in the pharmacokinetics of Dimetindene?
A9: Yes, a study showed enantioselective differences in the pharmacokinetics of the two enantiomers of Dimetindene. [] Specifically, the S(+) enantiomer exhibited lower metabolism both in vitro and in vivo compared to its counterpart. This finding emphasizes the importance of considering enantioselectivity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.
Q9: What models have been used to assess the efficacy of Dimetindene?
A10: Dimetindene's efficacy has been evaluated in various models, including:- Experimentally Induced Pruritus: Studies in human volunteers have shown that topical Dimetindene effectively increases the itch threshold to histamine, indicating its antipruritic effect. []- Weal and Flare Reactions: Dimetindene, applied topically, demonstrated a significant reduction in histamine-induced weal size, indicating its anti-inflammatory properties. []- Allergen Provocation Models: Controlled studies using the Vienna Challenge Chamber, which simulates exposure to specific allergens like grass pollen, have consistently shown that Dimetindene effectively reduces both nasal and ocular symptoms in individuals with allergic rhinitis. [, ]- Animal Models of Cholestasis: In rats with experimentally induced cholestasis, Dimetindene did not worsen liver or kidney function, suggesting its safety in patients with impaired liver function. []
Q10: What formulations of Dimetindene are available?
A12: The provided research mentions several Dimetindene formulations, including:- Oral solution []- Nasal spray [, , ]- Gel [, ]- Sustained-release pellets []
Q11: What is known about the stability of Dimetindene formulations?
A13: While specific stability data is not provided in the abstracts, one study aimed to develop a validated HPLC method for determining Dimetindene maleate content in pharmaceutical preparations. [] Such methods are crucial for stability testing of drug products to ensure they maintain their quality and efficacy over time.
Q12: Has Dimetindene been investigated for potential use in other areas, such as cancer treatment?
A14: While Dimetindene is primarily known for its antihistamine properties, one study explored its in vitro effects on canine neoplastic mast cells. [] The researchers found that Dimetindene, along with other H1-receptor antagonists, demonstrated some growth-inhibitory effects on these cells, suggesting a potential area for further investigation.
Q13: Are there analytical methods available for the detection and quantification of Dimetindene?
A15: Several analytical methods have been employed for Dimetindene analysis, including:- HPLC (High-Performance Liquid Chromatography): This technique has been used extensively for the separation and quantification of Dimetindene in various matrices, including pharmaceutical formulations and biological samples. [, , ]- GC-MS (Gas Chromatography-Mass Spectrometry): This method has been employed for the identification and structural elucidation of Dimetindene and its metabolites. []- Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been utilized for the quantification of Dimetindene in serum samples. []- Spectrophotometry: This method has been used for the quantification of Dimetindene in pharmaceutical preparations. []
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